molecular formula C15H8N6O4S B2993575 3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole CAS No. 1024558-91-5

3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B2993575
CAS No.: 1024558-91-5
M. Wt: 368.33
InChI Key: VFRAFJJIBHEDLQ-UHFFFAOYSA-N
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Description

“3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound that belongs to the class of 1,2,4-triazines . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not provided in the available resources .

Scientific Research Applications

Preparation and Utility in Organic Synthesis

Research has demonstrated the preparation of triazoloindoles via tandem copper catalysis, showcasing their utility as α-imino rhodium carbene precursors for constructing valuable indole molecules. This includes the synthesis of pyrrolo[2,3-b]indoles, spirocyclopropyl iminoindoles, and others, indicating the compound's role in facilitating diverse chemical reactions (Xing et al., 2014).

Halocyclization Reactions

Another study explored the halocyclization reactions of 3-{[2-methyl(bromo)prop-2-en-1-yl]-sulfanyl}-5H-[1,2,4]triazino[5,6-b]indoles, leading to the formation of halomethyl triazinoindolium halides. This work not only sheds light on the compound's reactivity but also its potential in creating structurally unique molecules with determined structures through NMR and X-ray analysis (Rybakova et al., 2016).

Regioselectivity in Cyclization

The regioselectivity of cyclization of allyl and propargyl sulfanyl triazinoindoles has been studied, revealing insights into the formation of products with distinct structures depending on the reaction conditions. This research highlights the compound's versatility in chemical synthesis and the ability to derive various derivatives through intramolecular cyclization (Vasˈkevich et al., 2011).

Anticancer Activity

There's also interest in the synthesis of novel fused pyrimido[4",5":5',6']-[1,2,4]triazino[3',4':3,4][1,2,4]triazino[5,6-b]indoles with anticipated anticancer activity. This approach is aimed at creating polyheterocyclic compounds to explore the relationship between molecular size and anticancer efficacy, underscoring the potential biomedical applications of these derivatives (Ali & Saad, 2018).

Future Directions

The future directions for research on “3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological applications. Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , these compounds may have potential for development into therapeutic agents for various diseases.

Properties

IUPAC Name

3-(2,4-dinitrophenyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N6O4S/c22-20(23)8-5-6-12(11(7-8)21(24)25)26-15-17-14-13(18-19-15)9-3-1-2-4-10(9)16-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRAFJJIBHEDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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